REACTION_SMILES
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[Cl:8][c:9]1[cH:10][cH:11][c:12]([CH2:13][C:14]#[N:15])[cH:16][cH:17]1.[OH2:18].[nH:1]1[c:2]([CH:6]=[O:7])[cH:3][cH:4][cH:5]1>>[nH:1]1[c:2]([CH:6]=[C:13]([c:12]2[cH:11][cH:10][c:9]([Cl:8])[cH:17][cH:16]2)[C:14]#[N:15])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc[nH]1
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Name
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Type
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product
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Smiles
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N#CC(=Cc1ccc[nH]1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |